1-(9-cyclohexyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone
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Description
1-(9-cyclohexyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone is a useful research compound. Its molecular formula is C23H25NO3 and its molecular weight is 363.457. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Eco-Friendly Synthesis : A study by Mathew et al. (2010) outlines an eco-friendly approach to synthesize dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives through Mannich type condensation-cyclization reactions, indicating potential routes for synthesizing related compounds like the one . This process was noted for its preliminary in vitro antimicrobial activity against various pathogens, suggesting a methodology for creating compounds with bioactive properties (Mathew et al., 2010).
Vilsmeier Cyclization : The work by Damodiran et al. (2009) demonstrates the use of Vilsmeier reagent for the intramolecular cyclization of amidoalkyl naphthols to produce 1,3-oxazines, a method that could be adaptable for synthesizing compounds with similar structural frameworks (Damodiran et al., 2009).
Gold-Catalyzed Cyclizations : Wang et al. (2012) discussed gold(I)-catalyzed intramolecular cycloisomerization as a method for accessing protected 1-naphthol derivatives, illustrating advanced synthetic techniques that could be relevant for constructing complex oxazine-fused structures (Wang et al., 2012).
Properties
IUPAC Name |
1-(9-cyclohexyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-14(25)20-15(2)27-23-18-11-7-6-10-17(18)22-19(21(20)23)12-24(13-26-22)16-8-4-3-5-9-16/h6-7,10-11,16H,3-5,8-9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWBCXUPEHHXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)C5CCCCC5)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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